molecular formula C22H23N3O2 B2536761 (4-((4-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone CAS No. 1021225-24-0

(4-((4-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone

Cat. No. B2536761
CAS RN: 1021225-24-0
M. Wt: 361.445
InChI Key: SDHKDUHSLNYMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone, also known as EAM-1, is a small molecule inhibitor that has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Potential PET Agents for Parkinson's Disease

A study focused on the synthesis of a compound related to "(4-((4-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone," specifically for imaging of the LRRK2 enzyme in Parkinson's disease using PET scans. The research highlights the chemical synthesis process and the potential application of the compound as a PET imaging agent, demonstrating its relevance in the field of neurological disorders (Wang et al., 2017).

Tubulin Polymerization Inhibitors in Cancer Treatment

Another research area involves the design and synthesis of 2-anilino-3-aroylquinolines, demonstrating potent cytotoxic activity against several human cancer cell lines by inhibiting tubulin polymerization. This action suggests their potential as therapeutic agents in cancer treatment, showcasing the importance of quinoline derivatives in developing new anticancer drugs (Srikanth et al., 2016).

Quinoline Derivatives as CB2 Receptor Agonists

Research into quinoline, isoquinoline, quinoxaline, and quinazoline derivatives synthesized using microwave-assisted synthesis revealed their activities as low-potency partial CB2 receptor agonists. This finding is significant for the development of novel therapeutics targeting the CB2 receptor, which is implicated in various physiological and pathological processes (Saari et al., 2011).

Photophysical and Biomolecular Binding Properties

A study on the synthesis and photophysical analysis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines provides insights into their interactions with biomolecules. These interactions, attributed to π-stacking and/or hydrogen-bonding, highlight the compounds' potential applications in biomolecular sciences (Bonacorso et al., 2018).

Anti-Proliferative Activity Against Cancer Cell Lines

The design and synthesis of novel 4-aminoquinoline derivatives showcased significant antiproliferative activity against the MCF-7 breast cancer cell line. This study indicates the potential of these compounds as anticancer agents, offering a promising avenue for the development of new cancer treatments (Ghorab et al., 2014).

properties

IUPAC Name

[4-(4-ethylanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-16-7-9-17(10-8-16)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHKDUHSLNYMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone

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